molecular formula C21H21N3O5S3 B2774696 4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 361481-72-3

4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2774696
CAS RN: 361481-72-3
M. Wt: 491.6
InChI Key: HDNNYHHONGPYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, also known as DASB, is a chemical compound that has been widely studied for its potential applications in scientific research. DASB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.

Scientific Research Applications

Applications in DNA Interaction and Cellular Imaging

DNA Minor Groove Binders : Compounds similar to the specified chemical structure have been explored for their ability to interact with the minor groove of DNA. For example, Hoechst 33258 and its analogues, known for their strong binding to AT-rich sequences in the DNA minor groove, are used extensively in cellular imaging, chromosome analysis, and as radioprotectors and topoisomerase inhibitors. These applications underline the potential of minor groove binders in both diagnostics and therapeutic interventions (Issar & Kakkar, 2013).

Pharmacological Activities of Structural Analogues

Antibacterial and Antifungal Agents : Phenothiazine derivatives, which share a structural resemblance in terms of aromatic systems and heteroatom configurations, have been reported to exhibit a wide range of biological activities including antibacterial, antifungal, and anticancer properties. This suggests the potential for exploring similar compounds in the design of new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).

Drug Delivery Systems

Nanoformulations for Cardiovascular Applications : The development of novel delivery systems for cardiovascular diseases illustrates the importance of molecular design in enhancing drug efficacy and specificity. Compounds with functionalities similar to the specified benzamide derivative might find applications in the formulation of nanoparticles for targeted drug delivery, indicating a potential area of research for novel therapeutics (Geldenhuys et al., 2017).

Medicinal Chemistry and Heterocyclic Compounds

Benzothiazole Derivatives : The benzothiazole core, integral to the specified compound, is known for its diverse pharmacological activities. This heterocyclic motif is present in many natural and synthetic bioactive molecules, exhibiting anti-viral, anti-microbial, and anti-cancer properties. Research into benzothiazole derivatives continues to reveal new therapeutic potentials, highlighting the significance of this structure in drug development (Bhat & Belagali, 2020).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S3/c1-4-12-24(13-5-2)32(28,29)16-8-6-15(7-9-16)20(25)23-21-22-18-11-10-17(31(3,26)27)14-19(18)30-21/h4-11,14H,1-2,12-13H2,3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNNYHHONGPYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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